molecular formula C24H41N5O11 B609433 N-(Azido-PEG2)-N-Boc-PEG3-NHS ester CAS No. 2093153-85-4

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester

Cat. No. B609433
CAS RN: 2093153-85-4
M. Wt: 575.62
InChI Key: LICLIIAXFJFOMD-UHFFFAOYSA-N
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Description

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a branched PEGylation reagent with a terminal azide, a N-Boc protected amine, and a terminal NHS ester . The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected under acidic conditions .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of this compound is C26H45N5O12 . Its molecular weight is 619.7 .


Chemical Reactions Analysis

The azide group of this compound reacts with alkyne or cyclooctyne in Click Chemistry reaction . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 619.7 . It is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

1. Erythrocyte Membrane Engineering

NHS esters, including structures similar to N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, have been utilized in the engineering of erythrocyte membranes. This method displays antibodies on the surface of red blood cells (RBCs), potentially enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while reducing side effects. Such techniques have been demonstrated to be effective in in vivo conditions, with RBC-PEG-antibody complexes showing stability and retaining their mechanical properties similar to unmodified RBCs (Weihang Ji et al., 2019).

2. Biopharmaceutical Enhancement

PEGylation, the process of covalently bonding polyethylene glycol (PEG) to peptides or proteins, often employs NHS esters for improving bioavailability and reducing immunogenicity of biopharmaceuticals. The choice of PEGylation reagents, including N-hydroxysuccinimide (NHS) esters, is crucial for achieving specific molecular weight and functionality needed in various biomedical applications (C. Crafts et al., 2016).

3. Hydrogel Formation and Biomedical Applications

NHS esters are key components in the formation of hydrogels for biomedical applications, including tissue engineering and drug delivery. They enable rapid polymerization at physiological pH, leading to hydrogels with tunable properties. These hydrogels can encapsulate cells, support cell viability, and show minimal inflammatory response when implanted in vivo, making them promising for various medical applications (I. Strehin et al., 2013).

4. Controlled Chemistry and Construct Stability

The controlled chemistry and construct stability afforded by NHS esters, including those similar to this compound, are essential in various chemical processes. For instance, in the development of RBC-antibody complexes, specific methods using NHS esters provide the most controlled chemistry, contributing significantly to the stability and functionality of the final product (Weihang Ji et al., 2019).

5. Bioconjugation in Drug Delivery

In the field of drug delivery, NHS esters play a pivotal role in the bioconjugation of drugs to carriers. This process enhances drug solubility, stability, and reduces immunogenicity. For example, the conjugation of hydrophobic drugs to antibodies through hydrophilic NHS esters allows for higher drug-to-antibody ratios without compromising the affinity or aggregation of the conjugate (R. Zhao et al., 2011).

Mechanism of Action

Target of Action

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow the compound to form a stable triazole linkage with the target protein, enabling its degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The compound forms a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be influenced by temperature and other storage conditions .

Future Directions

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a promising reagent for the development of PROTACs . Its unique structure and properties make it a valuable tool for bio-conjugation and PEGylation . Future research may focus on exploring its potential applications in drug development and other areas of biotechnology.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N5O11/c1-24(2,3)39-23(33)28(8-12-36-16-15-35-11-7-26-27-25)9-13-37-17-19-38-18-14-34-10-6-22(32)40-29-20(30)4-5-21(29)31/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICLIIAXFJFOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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